molecular formula C27H26FN3O3 B11603973 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide

2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B11603973
M. Wt: 459.5 g/mol
InChI Key: WXDVLHMBKGRZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of pyrazolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” typically involves the following steps:

    Formation of Pyrazolidinone Core: The pyrazolidinone core can be synthesized by the reaction of hydrazine with a diketone, such as benzil, under acidic conditions.

    Introduction of Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a base like potassium carbonate.

    Acylation with 2-Fluorophenylacetic Acid: The final step involves the acylation of the pyrazolidinone derivative with 2-fluorophenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrazolidinone ring, potentially forming hydroxyl derivatives.

    Substitution: The aromatic rings in the compound may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Butyl alcohol, butyric acid derivatives.

    Reduction: Hydroxyl derivatives of the pyrazolidinone ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets could include enzymes involved in inflammation or cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-chlorophenyl)acetamide
  • 2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-methylphenyl)acetamide

Uniqueness

The presence of the 2-fluorophenyl group in “2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide” may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and pharmacokinetic profile.

properties

Molecular Formula

C27H26FN3O3

Molecular Weight

459.5 g/mol

IUPAC Name

2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C27H26FN3O3/c1-2-3-18-27(19-24(32)29-23-17-11-10-16-22(23)28)25(33)30(20-12-6-4-7-13-20)31(26(27)34)21-14-8-5-9-15-21/h4-17H,2-3,18-19H2,1H3,(H,29,32)

InChI Key

WXDVLHMBKGRZDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.